Romurtide

Immunology Cytokine Induction Innate Immunity

Choose Romurtide for your immunomodulation research because its Nε-stearoyl-L-lysine side chain confers uniquely potent and prolonged TNF induction—quantifiably greater than generic MDP analogs. This structural advantage translates to reliable, reproducible results in leukopenia prevention during radiotherapy models, accelerated dual leukocyte/platelet recovery post-chemotherapy, and foundational oral bioactivity studies. Avoid experimental variability from inferior analogs; secure the validated, high-purity glycopeptide that leading researchers trust for TNF-dependent signaling and hematopoietic recovery investigations.

Molecular Formula C43H78N6O13
Molecular Weight 887.1 g/mol
CAS No. 78113-36-7
Cat. No. B549284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRomurtide
CAS78113-36-7
SynonymsMDP-Lys(L18);  Romurtide;  muroctasin;  romurutide;  Nalpha-(N-Acetylmuramoyl-L-alanyl-D-isoglutaminyl)-Nepsilon-stearoyl-L-lysine;  N2-[N2-[N-(N-Acetylmuramoyl)-L-alanyl]-D-alpha-glutaminyl]-N6-(1-octadecanoyl)-L-lysine;  2-Acetamido-3-O-[(R)-1-[[(S)-1-[[(R)-1-carbamoyl-3-[[(S)-1-carboxy-5-stearamidopentyl]c
Molecular FormulaC43H78N6O13
Molecular Weight887.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O
InChIInChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-36(54)45-26-21-20-22-33(43(60)61)48-37(55)25-24-32(40(44)57)49-41(58)29(2)46-42(59)30(3)62-39(38(56)35(53)28-51)34(27-50)47-31(4)52/h27,29-30,32-35,38-39,51,53,56H,5-26,28H2,1-4H3,(H2,44,57)(H,45,54)(H,46,59)(H,47,52)(H,48,55)(H,49,58)(H,60,61)/t29-,30+,32+,33-,34-,35+,38+,39+/m0/s1
InChIKeyIKSJCVFYCIKDTB-GZZWOGMVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO

Romurtide (CAS 78113-36-7) Procurement and Differentiation Overview


Romurtide (also known as Muroctasin, DJ-7041, or MDP-Lys(L18)) is a synthetic derivative of muramyl dipeptide (MDP) [1]. It functions as a potent inducer of multiple cytokines, including colony-stimulating factors (CSFs), interleukin-1 (IL-1), and interleukin-6 (IL-6) [2]. Its primary mechanism of action involves stimulating the proliferation and differentiation of hematopoietic stem cells, leading to increased counts of neutrophils, monocytes, and platelets in peripheral blood [3]. This compound is a complex glycopeptide with a high molecular weight of 887.11 Da, characterized by a unique Nε-stearoyl-L-lysine side chain [4].

Why Romurtide Cannot Be Substituted by Generic MDP or Other Analogs


While the muramyl dipeptide (MDP) class encompasses many immunomodulators, Romurtide's unique molecular structure, particularly its stearoyl modification, dictates a pharmacological profile that is not interchangeable with simpler analogs like MDP or alternative derivatives like Murabutide or LK-409 [1]. This structural distinction translates into quantifiable differences in cytokine induction potency, efficacy, and kinetics, which directly impact its utility in specific research and therapeutic models [2]. Substitution with a generic MDP analog would lead to fundamentally different experimental outcomes due to these differences in potency, particularly in the induction of key cytokines like Tumor Necrosis Factor (TNF), and the duration of their effect [3].

Quantitative Differentiation of Romurtide: Head-to-Head Evidence Guide


Superior Cytokine Induction Potency: Romurtide vs. Parent Compound MDP

Romurtide demonstrates significantly higher potency compared to the parent compound muramyl dipeptide (MDP) in stimulating human monocytes to produce key cytokines IL-1, IL-6, and TNF [1]. A dose-response study revealed that Romurtide is far more potent, requiring a lower concentration to achieve a comparable or greater effect. Notably, while both compounds induce IL-1 and IL-6 to a similar maximum magnitude, Romurtide uniquely induces a greater magnitude of TNF production [1].

Immunology Cytokine Induction Innate Immunity

Differential Kinetic Profile: Prolonged Cytokine Induction by Romurtide

Beyond potency, Romurtide exhibits a distinct kinetic advantage over MDP. In kinetic studies, Romurtide was shown to induce the production of IL-1, TNF, and IL-1Ra for a longer period than MDP [1]. This sustained cytokine response is a critical differentiating factor for applications requiring prolonged immunostimulation.

Immunology Cytokine Kinetics Innate Immunity

Quantified Clinical Prevention of Radiotherapy-Induced Leukopenia

In a multicenter, randomized, double-blind clinical trial, the efficacy of Romurtide in preventing radiotherapy-induced leukopenia was quantified [1]. Patients receiving a 200 μg daily dose showed markedly better outcomes compared to those on a 20 μg dose. Notably, the 200 μg group had zero incidence of infectious complications or antibiotic usage, compared to 2.5% and 5.0% in the 20 μg group, respectively [1].

Oncology Hematology Radiotherapy

Oral Bioactivity Comparable to Subcutaneous Administration

Romurtide demonstrates significant bioactivity when administered orally, a feature that distinguishes it from many peptide-based immunomodulators. A study in mice showed that oral administration could achieve nonspecific resistance to microbial infections and stimulate hematopoiesis at levels comparable to subcutaneous injection, albeit at a higher dose [1]. Specifically, to obtain a potency comparable to a 0.1 mg s.c. dose, oral doses of 3 mg (for infection resistance) and 10 mg (for hematopoiesis stimulation) were required [1].

Pharmacokinetics Route of Administration Hematopoiesis

Acceleration of Platelet Recovery in a Primate Model of Chemotherapy

In a nonhuman primate model of chemotherapy-induced myelosuppression, Romurtide significantly accelerated platelet recovery. The compound, administered subcutaneously, shortened the time required for platelet counts to return to normal levels and reduced the overall duration of thrombocytopenia [1]. This effect was also observed with oral administration, demonstrating similar therapeutic efficacy [1].

Hematology Thrombocytopenia Nonhuman Primate Model

Differential Efficacy vs. Alternative MDP Analogue LK-409

A comparative analysis of Romurtide and the synthetic desmuramyl MDP analogue LK-409 indicates a different efficacy profile. In a study evaluating six parameters of immune response, LK-409 was found to affect the measured parameters more efficiently than Romurtide, particularly in stimulating immune response in models of drug- and tumor-induced immunosuppression [1].

Immunomodulation Comparative Efficacy MDP Analogues

Validated Application Scenarios for Romurtide in Research and Development


Investigating TNF-Mediated Inflammatory Pathways

Romurtide is the superior choice for research requiring robust and prolonged induction of Tumor Necrosis Factor (TNF) from human monocytes. Its quantifiably greater potency and magnitude of TNF induction compared to the parent MDP compound make it an ideal tool for dissecting TNF-dependent signaling cascades [1].

Prophylaxis of Radiotherapy-Induced Hematological Toxicity in Murine Models

Based on clinical evidence, Romurtide is a validated agent for preventing leukopenia and its infectious complications during radiotherapy. Researchers modeling radiation-induced bone marrow suppression can rely on Romurtide to reduce infection rates and maintain blood cell counts, with established dosing guidelines (e.g., 200 μg/day s.c.) [1].

Dual-Purpose Management of Chemotherapy-Induced Myelosuppression

Romurtide is a strategic tool for research on chemotherapy side-effect management due to its demonstrated ability to accelerate recovery of both leukocytes and platelets in relevant large-animal models. This dual action differentiates it from lineage-specific growth factors and allows for more comprehensive modeling of hematological recovery post-chemotherapy [1].

Assessing Oral Immunomodulation Feasibility

Romurtide is a unique candidate for studying the potential of orally administered glycopeptide immunomodulators. Its demonstrated oral bioactivity in animal models, while less potent than the subcutaneous route, provides a foundational model for developing novel oral formulations or understanding gastrointestinal immune activation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Romurtide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.